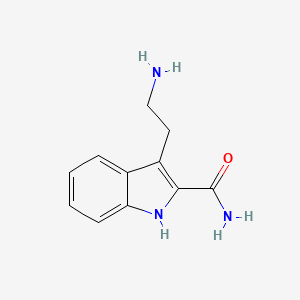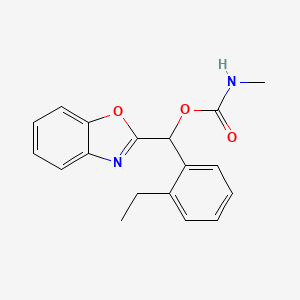
5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxyphenol and 2-hydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzofurans, each with distinct chemical and physical properties.
Scientific Research Applications
5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3(2H)-one
- 5-Hydroxy-3-(4-ethoxyphenyl)-1-benzofuran-2(3H)-one
- 5-Hydroxy-3-(4-butoxyphenyl)-1-benzofuran-2(3H)-one
Uniqueness
5-Hydroxy-3-(4-propoxyphenyl)-1-benzofuran-2(3H)-one stands out due to its specific propoxy group, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
105175-40-4 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5-hydroxy-3-(4-propoxyphenyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C17H16O4/c1-2-9-20-13-6-3-11(4-7-13)16-14-10-12(18)5-8-15(14)21-17(16)19/h3-8,10,16,18H,2,9H2,1H3 |
InChI Key |
ZUJQPYHJGXSZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
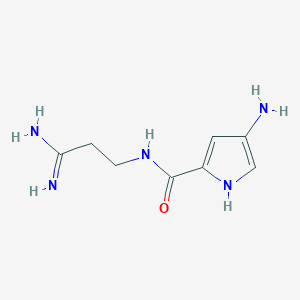
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
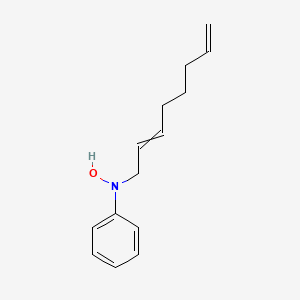
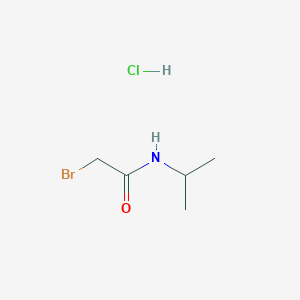
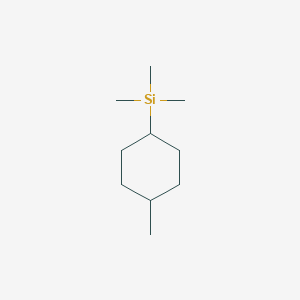
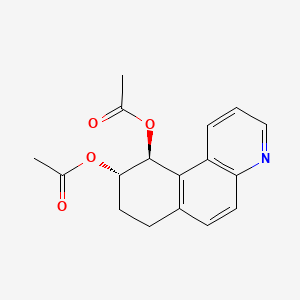
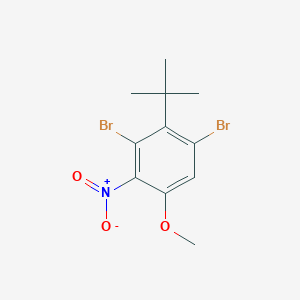
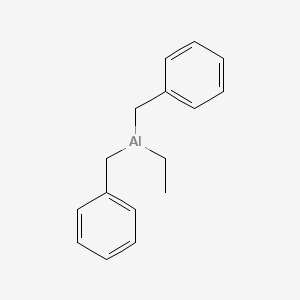
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
